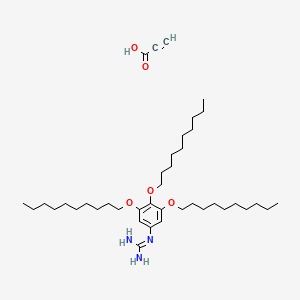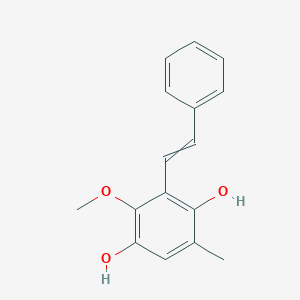![molecular formula C9H8 B14195358 Bicyclo[6.1.0]nona-1(8),2,4,6-tetraene CAS No. 845896-81-3](/img/structure/B14195358.png)
Bicyclo[6.1.0]nona-1(8),2,4,6-tetraene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo[610]nona-1(8),2,4,6-tetraene is a unique organic compound characterized by its bicyclic structure This compound is notable for its strained ring system, which imparts significant reactivity The structure consists of a nine-membered ring fused with a smaller ring, creating a highly strained and reactive molecule
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[6.1.0]nona-1(8),2,4,6-tetraene typically involves the cycloaddition reactions of smaller cyclic compounds. One common method involves the Diels-Alder reaction between a suitable diene and a dienophile. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the strained bicyclic structure.
Industrial Production Methods
Industrial production of this compound is less common due to the complexity and cost associated with its synthesis. when produced, it is typically done in specialized facilities equipped to handle the stringent reaction conditions and purification processes required to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Bicyclo[6.1.0]nona-1(8),2,4,6-tetraene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of less strained, more stable compounds.
Substitution: The strained ring system allows for nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions vary depending on the substituent being introduced, but typically involve the use of strong acids or bases to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield less strained bicyclic compounds.
Applications De Recherche Scientifique
Bicyclo[6.1.0]nona-1(8),2,4,6-tetraene has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity of strained ring systems.
Biology: Investigated for its potential use in bioorthogonal chemistry, where it can react selectively with specific biomolecules without interfering with natural biological processes.
Medicine: Explored for its potential use in drug delivery systems due to its ability to undergo controlled chemical reactions.
Industry: Utilized in the synthesis of complex organic molecules and as a precursor for the production of specialized materials.
Mécanisme D'action
The mechanism by which Bicyclo[6.1.0]nona-1(8),2,4,6-tetraene exerts its effects is primarily through its highly strained ring system, which makes it highly reactive. This reactivity allows it to participate in a variety of chemical reactions, often acting as a reactive intermediate. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions it undergoes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[6.1.0]nonyne: Another strained bicyclic compound with similar reactivity.
Bicyclo[6.1.0]nonane: A less strained analog with different chemical properties.
Cyclooctyne: A related compound used in bioorthogonal chemistry.
Uniqueness
Bicyclo[6.1.0]nona-1(8),2,4,6-tetraene is unique due to its specific ring structure and the resulting high strain energy, which imparts significant reactivity. This makes it particularly useful in applications requiring selective and controlled chemical reactions.
Propriétés
Numéro CAS |
845896-81-3 |
|---|---|
Formule moléculaire |
C9H8 |
Poids moléculaire |
116.16 g/mol |
Nom IUPAC |
bicyclo[6.1.0]nona-1(8),2,4,6-tetraene |
InChI |
InChI=1S/C9H8/c1-2-4-6-9-7-8(9)5-3-1/h1-6H,7H2 |
Clé InChI |
PILQRERFYKUXRN-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C1C=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


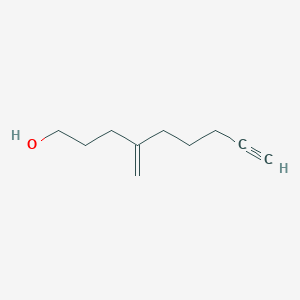
![Ethyl {[(4-chloroanilino)sulfanyl]methyl}carbamate](/img/structure/B14195282.png)
![4-Methyl-6-[3-(trifluoromethyl)phenyl]pyridine-2-carbonitrile](/img/structure/B14195286.png)

![N-[4-(Hexyloxy)phenyl]-2,5-diiodo-4-methylbenzamide](/img/structure/B14195294.png)
![2-{[(4-Fluorophenyl)methyl]carbamoyl}-10-(methylamino)-4-oxo-4,6,7,8,9,10-hexahydropyrimido[1,2-a]azepin-3-yl methanesulfonate](/img/structure/B14195302.png)
![2',5'-Dioxo-2',5'-dihydro[1,1'-biphenyl]-3,4-dicarbonitrile](/img/structure/B14195304.png)
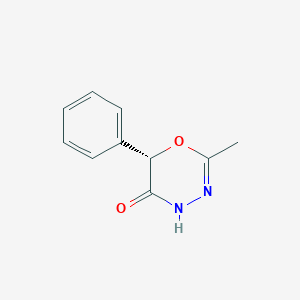
![N-[2-(Cyclohexylsulfanyl)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14195330.png)
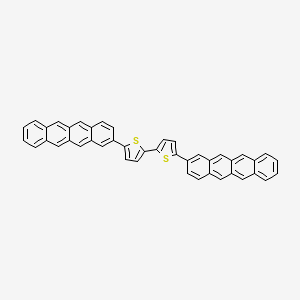
![N-[1-(Biphenyl-4-yl)ethyl]-3,4-dichlorobenzamide](/img/structure/B14195338.png)
![4-[(3R)-1,5-dioxo-1-phenylpentan-3-yl]benzonitrile](/img/structure/B14195344.png)
